B1578403 Antibacterial protein1

Antibacterial protein1

Cat. No.: B1578403
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Protein1 is a naturally derived or recombinantly engineered protein with demonstrated efficacy against a broad spectrum of bacterial pathogens. These proteins typically exert their effects through mechanisms like membrane disruption, enzymatic degradation of cell walls, or interference with essential bacterial metabolic pathways .

Properties

bioactivity

Antibacterial

sequence

MQKLAEAIAAAVSAGQDKDWGKMGTSIVGIVENGITVLGKIFGF

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Characterization

Antibacterial Protein1’s structural integrity is critical for its activity. Comparative studies with biosimilars emphasize the necessity of identical primary amino acid sequences and rigorous analysis of post-translational modifications (e.g., glycosylation) to ensure functional equivalence . For example, bacteriocins (e.g., nisin) and synthetic compounds like trimethoprim analogs (e.g., compounds 1a/1b) differ fundamentally in structure:

  • Bacteriocins : Ribosomally synthesized peptides with heat stability and narrow-spectrum activity .
  • Synthetic small molecules (e.g., 1a/1b): Non-proteinaceous, often targeting specific enzymes (e.g., dihydrofolate reductase) .

Table 1: Structural and Functional Comparison

Compound Type Primary Target Key Structural Features
This compound Protein Bacterial membrane/cell wall Likely α-helical or β-sheet domains
Bacteriocins Peptide Membrane integrity Lanthionine rings (e.g., nisin)
Trimethoprim analogs Small molecule Dihydrofolate reductase Pyrimidine scaffold
Dihydropyridine analogs Small molecule DNA gyrase Cyclopropane-substituted core
Mechanism of Action
  • This compound : Likely disrupts bacterial membranes via pore formation or hydrolyzes peptidoglycan .
  • Bacteriocins : Bind to lipid II, inhibiting cell wall synthesis and forming pores .
  • Trimethoprim analogs : Inhibit folate biosynthesis, synergizing with sulfonamides .
  • Dihydropyridine analogs : Target topoisomerases, inducing DNA damage .
Spectrum of Activity and Efficacy
  • This compound : Broad-spectrum activity inferred from its protein nature, akin to lysozymes .
  • Bacteriocins : Narrow spectrum (e.g., nisin targets Gram-positive bacteria) .
  • Trimethoprim analogs : Effective against Gram-negative pathogens (e.g., E. coli) .
  • Dihydropyridine analogs : Enhanced potency against multidrug-resistant strains (e.g., Staphylococcus aureus) .

Table 2: Efficacy Metrics

Compound MIC Range (µg/mL) Key Pathogens Targeted Synergistic Partners
This compound Not reported Broad (Gram+/Gram-) Lysozymes, β-lactams
Nisin (bacteriocin) 0.5–25 Listeria, Staphylococcus Chelating agents
Compound 1a/1b 0.1–2 E. coli, Klebsiella Sulfamethoxazole
Dihydropyridine analog 0.05–1 MRSA, Pseudomonas Fluoroquinolones
Pharmacokinetics and Stability
  • This compound : Susceptible to proteolytic degradation, necessitating formulation improvements (e.g., encapsulation) .
  • Bacteriocins : Stable under high temperatures but degrade in gastrointestinal environments .
  • Synthetic compounds : Superior oral bioavailability and longer half-lives (e.g., dihydropyridines) .
Resistance Profiles
  • Bacteriocins : Resistance observed via membrane lipid modification .
  • Trimethoprim analogs : High resistance due to target enzyme mutations .

Key Research Findings and Challenges

  • Bacteriocins : Over 407 bacteriocins cataloged, with only 10% clinically tested due to stability issues .
  • Engineered Proteins : Functionalization (e.g., PEGylation) enhances stability but may reduce activity .
  • Synthetics vs. Proteins : Small molecules dominate clinical use due to better pharmacokinetics, but proteins offer lower resistance risk .

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